molecular formula C8H14O3 B1603225 (R)-3-Cyclopentyl-2-hydroxypropanoic acid CAS No. 174221-31-9

(R)-3-Cyclopentyl-2-hydroxypropanoic acid

Cat. No. B1603225
M. Wt: 158.19 g/mol
InChI Key: JYUQCNGBJBUVGK-SSDOTTSWSA-N
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Description

“®-3-Cyclopentyl-2-hydroxypropanoic acid” is a compound that belongs to the class of organic compounds known as hydroxy acids and derivatives . These are compounds containing a hydroxy acid moiety (or a derivative), which consists of a carboxylic acid in which a hydroxyl group is bonded to the carbon atom adjacent to the carboxylic acid moiety . The “®” in its name refers to the absolute configuration of the molecule, indicating that it is the “right-handed” enantiomer of 3-Cyclopentyl-2-hydroxypropanoic acid .


Molecular Structure Analysis

The molecular structure of “®-3-Cyclopentyl-2-hydroxypropanoic acid” would consist of a cyclopentyl group (a five-membered ring of carbon atoms), a hydroxy group (an oxygen atom bonded to a hydrogen atom), and a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and also bonded to a hydroxyl group) .


Chemical Reactions Analysis

The chemical reactions involving “®-3-Cyclopentyl-2-hydroxypropanoic acid” could include its formation through a series of organic reactions, as well as its potential reactions with other compounds. For instance, it could undergo esterification with alcohols, or it could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Cyclopentyl-2-hydroxypropanoic acid” would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit acidic properties. Its solubility in water and other solvents would be influenced by the presence of the polar carboxylic acid and hydroxy groups .

Safety And Hazards

The safety and hazards associated with “®-3-Cyclopentyl-2-hydroxypropanoic acid” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. As a carboxylic acid, it could be corrosive and cause burns on contact with skin or eyes. It could also be harmful if ingested or inhaled .

Future Directions

The future directions for research on “®-3-Cyclopentyl-2-hydroxypropanoic acid” could include further studies on its synthesis, reactions, and potential applications. It could also be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

(2R)-3-cyclopentyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQCNGBJBUVGK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620962
Record name (2R)-3-Cyclopentyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Cyclopentyl-2-hydroxypropanoic acid

CAS RN

174221-31-9
Record name (2R)-3-Cyclopentyl-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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